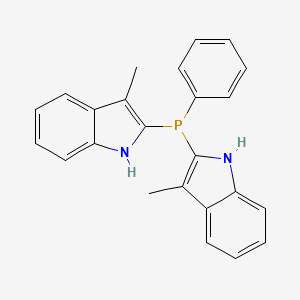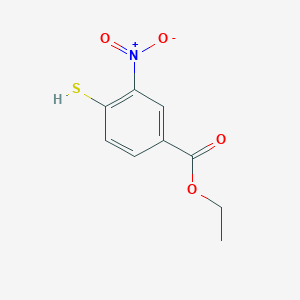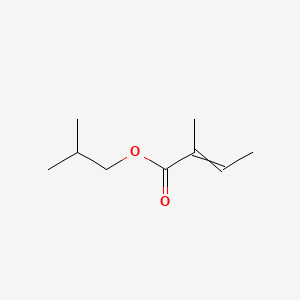
1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a phenylphosphinidene bridge, making it an interesting subject for chemical research and applications.
Análisis De Reacciones Químicas
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: Indole compounds are used in the production of dyes, fragrances, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses . The phenylphosphinidene bridge may also play a role in its unique biological activities.
Comparación Con Compuestos Similares
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- can be compared with other indole derivatives such as:
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
These compounds share the indole core but differ in their functional groups and substituents, leading to variations in their chemical and biological properties. The presence of the phenylphosphinidene bridge in 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- makes it unique and potentially more versatile in certain applications .
Propiedades
Número CAS |
800369-70-4 |
|---|---|
Fórmula molecular |
C24H21N2P |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
bis(3-methyl-1H-indol-2-yl)-phenylphosphane |
InChI |
InChI=1S/C24H21N2P/c1-16-19-12-6-8-14-21(19)25-23(16)27(18-10-4-3-5-11-18)24-17(2)20-13-7-9-15-22(20)26-24/h3-15,25-26H,1-2H3 |
Clave InChI |
VYPHFURHSOTVJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)P(C3=CC=CC=C3)C4=C(C5=CC=CC=C5N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)




![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)


![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
